Sulfo-Cyanine5 maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

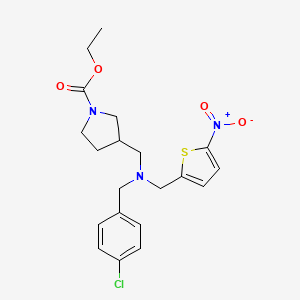

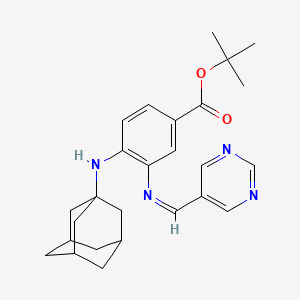

Sulfo-Cyanine5 maleimide is a water-soluble, bright, far-red-fluorescent dye . It is a thiol-reactive maleimide derivative of sulfo-Cyanine5 . It is recommended for the labeling of sensitive proteins .

Synthesis Analysis

Sulfo-Cyanine5 maleimide can be used to label proteins, antibodies, peptides, and nucleic acid molecules . Due to its good water solubility, it is more suitable for protein labeling than ordinary Cy5 maleimide . Maleimide is a commonly used group in biological labeling reactions. It can form a stable thioether structure with a thiol (-SH) through an affinity addition reaction to achieve labeling .Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine5 maleimide is C38H43KN4O9S2 . Its molecular weight is 802.999 .Chemical Reactions Analysis

Sulfo-Cyanine5 maleimide has been used in various studies. For instance, it was used to generate Cy5-labelled GD2-specific full-length antibodies . The molar ratio of the Sulfo-Cyanine5 maleimide dye and the scFv fragment (or full-length antibody) within the conjugate under the optimized conditions was 0.65 .Physical And Chemical Properties Analysis

Sulfo-Cyanine5 maleimide is a highly hydrophilic near-infrared dye . It is perfect for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers .Applications De Recherche Scientifique

1. Protein Labeling and Imaging

Sulfo-Cyanine5 maleimide is utilized in protein labeling for various research applications. For instance, it has been used in protein labeling with [18F]SiFA-SH for positron emission tomography, facilitating the tracking and imaging of proteins in biological systems (Wängler et al., 2012).

2. Improved Conjugation Efficiency

Research indicates its efficiency in monothiol-specific conjugation, offering a stable and efficient means for attaching various molecules to proteins and peptides. This is particularly important in the development of therapeutic proteins and drug delivery systems (Badescu et al., 2014).

3. Fluorescence Studies

Sulfo-Cyanine5 maleimide has been employed in fluorescence studies, such as in the development of long-lifetime fluorescent sulfhydryl reagents. This application is crucial for studying molecular interactions and dynamics in biological systems (Weltman et al., 1973).

4. Enhancing Fluorophore Performance

It is used in strategies to improve the photon budget of thiol-conjugated cyanine dyes, which is critical in high-resolution imaging techniques like single-molecule FRET and STED nanoscopy (Zhang et al., 2023).

5. Profiling Protein Modifications

Sulfo-Cyanine5 maleimide plays a role in profiling protein modifications such as S-sulfination. This application is significant for understanding post-translational modifications in proteins and their role in various biological processes and diseases (Kuo et al., 2017).

6. Antimicrobial Applications

The compound has been used in the development of antimicrobial coatings, such as in melimine-coated titanium, demonstrating significant potential in preventing implant-associated infections (Chen et al., 2016).

7. Drug Delivery Systems

It is instrumental in the design of drug delivery systems, as seen in the development of cytosine arabinoside prodrugs designed for efficient binding to plasma serum albumin for enhanced chemotherapy effects (Wei et al., 2018).

8. Improving Antibody Conjugate Stability

Sulfo-Cyanine5 maleimide has been used to enhance the stability of site-specific antibody conjugates, which is crucial for maintaining the efficacy of antibody-drug conjugates in therapeutic applications (Patterson et al., 2014).

Safety And Hazards

Orientations Futures

Sulfo-Cyanine5 maleimide has potential applications in various fields due to its properties. It can be used for the labeling of proteins, antibodies, peptides, and nucleic acid molecules . Its high water solubility makes it more suitable for protein labeling than ordinary Cy5 maleimide . Therefore, it can be used in future research and development in these areas.

Propriétés

Numéro CAS |

2242791-82-6 |

|---|---|

Nom du produit |

Sulfo-Cyanine5 maleimide |

Nom IUPAC |

N/A |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)